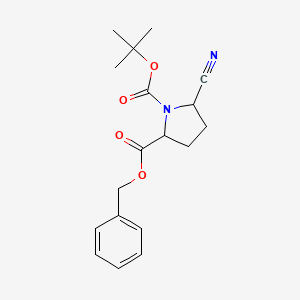
2-O-benzyl 1-O-tert-butyl 5-cyanopyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-O-benzyl 1-O-tert-butyl 5-cyanopyrrolidine-1,2-dicarboxylate is a complex organic compound with the molecular formula C17H21NO5. It is characterized by the presence of benzyl, tert-butyl, and cyanopyrrolidine groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-benzyl 1-O-tert-butyl 5-cyanopyrrolidine-1,2-dicarboxylate typically involves the esterification of benzyl alcohol and N,N-dimethyl ethanolamine in the presence of tert-butyl carbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-O-benzyl 1-O-tert-butyl 5-cyanopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-O-benzyl 1-O-tert-butyl 5-cyanopyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-O-benzyl 1-O-tert-butyl 5-cyanopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The benzyl and tert-butyl groups play a crucial role in binding to enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-benzyl 1-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate: Similar in structure but lacks the cyanopyrrolidine group.
1-tert-Butyl 2-ethyl (S)-5-oxopyrrolidine-1,2-dicarboxylate: Contains an ethyl group instead of a benzyl group.
Benzyl ®- and (S)-2-tert-butyl-5-oxo-oxazolidine-3: Different ring structure but similar functional groups.
Uniqueness
The presence of the cyanopyrrolidine group in 2-O-benzyl 1-O-tert-butyl 5-cyanopyrrolidine-1,2-dicarboxylate makes it unique compared to other similar compounds. This group can significantly influence the compound’s reactivity and binding properties, making it valuable in specific applications .
Eigenschaften
Molekularformel |
C18H22N2O4 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
2-O-benzyl 1-O-tert-butyl 5-cyanopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C18H22N2O4/c1-18(2,3)24-17(22)20-14(11-19)9-10-15(20)16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-10,12H2,1-3H3 |
InChI-Schlüssel |
XIULVZGYJAWRCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)OCC2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B12289476.png)
![N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12289477.png)
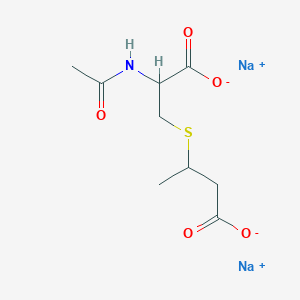

![Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid)](/img/structure/B12289496.png)
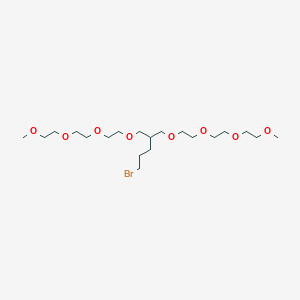
![5-[1-(2-Hydroxyethyl)-6-iminopurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12289522.png)
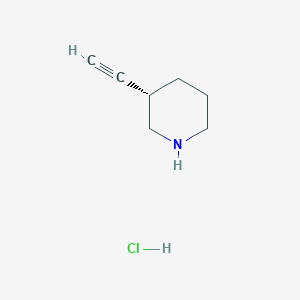
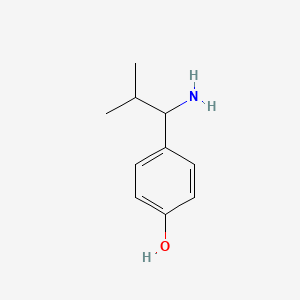
![(3S,5S,6R)-3-[(3R)-4-Bromo-3-hydroxybutyl]-2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid tert-Butyl Ester](/img/structure/B12289546.png)



